2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
CAS No.: 538337-38-1
Cat. No.: VC14919721
Molecular Formula: C21H22N4O2S2
Molecular Weight: 426.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538337-38-1 |
|---|---|
| Molecular Formula | C21H22N4O2S2 |
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[5-(phenylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H22N4O2S2/c1-3-12-25-19(14-28-18-10-5-4-6-11-18)23-24-21(25)29-15-20(26)22-16-8-7-9-17(13-16)27-2/h3-11,13H,1,12,14-15H2,2H3,(H,22,26) |
| Standard InChI Key | UQZKQMWJBXBVIU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=CC=CC=C3 |
Introduction
2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are notable for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structure of this compound integrates a triazole ring with an allyl group, a phenylsulfanyl group, and a methoxyphenyl group, suggesting significant potential for pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of intermediates.
Biological Activity and Potential Applications
Compounds containing triazole rings often exhibit significant biological activity due to their ability to form stable complexes with target biomolecules. This compound is being studied for its potential therapeutic effects against various diseases, leveraging its ability to interact with biological targets involved in cell signaling pathways. The presence of sulfur-containing groups enhances its potential interactions with biological targets, potentially leading to increased efficacy in therapeutic applications.
| Potential Application | Description |
|---|---|
| Antifungal Activity | Ability to inhibit fungal growth |
| Antibacterial Activity | Potential to inhibit bacterial growth |
| Anticancer Activity | Possible inhibition of cancer cell proliferation |
Research Findings and Interaction Studies
In vitro studies using cell lines or microbial cultures are essential for assessing the interactions of this compound with biological macromolecules. These studies can reveal insights into its therapeutic potential and biological mechanisms. The compound's unique combination of sulfur-containing groups and methoxy substitution may enhance its biological efficacy compared to similar compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-(4-Chlorophenyl)-4H-triazole | Contains a triazole ring | Known for antifungal activity |
| N-(3-Methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Similar acetamide structure | Exhibits different biological activities |
| 2-{[4-Allyl-5-anilinomethyl]-4H-triazol} | Contains an allyl group | Potentially different pharmacological profiles |
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